2-(Bromomethyl)tetrahydro-2H-pyran
Overview
Description
It is a colorless to yellow liquid with a molecular weight of 179.05 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It has been used in the preparation of tellurated heterocycles . These heterocycles can interact with various biological targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of 2-(Bromomethyl)tetrahydro-2H-pyran involves its use as a building block in organic synthesis . It has been used in cross-coupling reactions with potassium heteroaryltrifluoroborates . The bromomethyl group in the compound can act as a leaving group, facilitating the formation of new carbon-carbon bonds during the reaction .
Biochemical Pathways
The compound’s role in the synthesis of tellurated heterocycles suggests that it could influence pathways where these heterocycles play a role .
Result of Action
The result of the action of this compound is the formation of tellurated heterocycles . These heterocycles can have various effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield and efficiency of its reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of catalysts . Its stability can be influenced by factors such as pH, temperature, and exposure to light or oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)tetrahydro-2H-pyran can be synthesized through the bromination of tetrahydro-2H-pyran-2-methanol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with potassium heteroaryltrifluoroborates to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling: Reagents such as palladium catalysts and potassium heteroaryltrifluoroborates are used under inert atmosphere conditions
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Cross-Coupling Products: Complex heterocyclic compounds are formed, which are valuable in pharmaceutical and material science applications
Scientific Research Applications
2-(Bromomethyl)tetrahydro-2H-pyran is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 2-(Bromomethyl)-6-methylpyridine
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- Tetrahydrofurfuryl bromide
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)tetrahydro-2H-pyran offers unique reactivity due to the presence of the tetrahydropyran ring, which imparts different steric and electronic properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules .
Properties
IUPAC Name |
2-(bromomethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWCBOXPOLLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022286 | |
Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34723-82-5 | |
Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034723825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34723-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BYT763GMT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(Bromomethyl)tetrahydro-2H-pyran be used to introduce substituents onto metal complexes?
A1: Yes, research has shown that this compound can react with tetrathiotungstate and tetrathiomolybdate salts. [] This reaction results in the substitution of a bromide ion by the thiolate anion derived from this compound, leading to the formation of alkylthiolatotrithiotungstate and alkylthiolatotrithiomoblybdate complexes. [] Interestingly, the oxygen atom in the tetrahydropyran ring does not coordinate to the metal center, indicating a preference for sulfur-metal bonding in these complexes. []
Q2: What are the structural characteristics of the alkylthiolatotrithiotungstate complex formed with this compound?
A2: The complex formed, [PPh4][((mthp)WS3)] (where mthp = this compound), adopts a tetrahedral geometry around the tungsten center. [] This structure features one thiolate sulfur atom from the mthp ligand and three terminal sulfido ligands coordinated to the tungsten atom. [] X-ray crystallography confirmed this structure, revealing that the oxygen atom in the mthp ligand does not participate in coordination. []
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